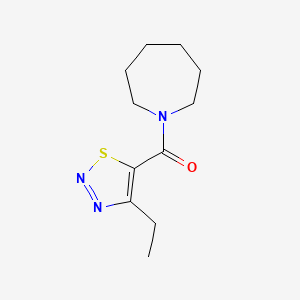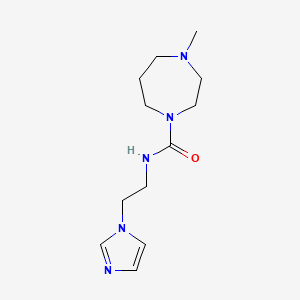![molecular formula C16H19NO3 B7571250 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one, also known as HPOB, is a small molecule inhibitor that has shown promising results in various scientific research studies.
作用機序
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one selectively inhibits HDAC6, a member of the HDAC family that is involved in regulating the acetylation of alpha-tubulin. HDAC6 inhibition by 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one leads to an increase in acetylated alpha-tubulin, which in turn disrupts the microtubule network and induces apoptosis in cancer cells. In neurodegenerative diseases, HDAC6 inhibition by 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one has been found to enhance autophagy and reduce aggregation of misfolded proteins.
Biochemical and Physiological Effects:
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and enhancement of autophagy. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one has several advantages as a research tool, including its selectivity for HDAC6, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more potent and selective HDAC6 inhibitors based on its structure. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one for therapeutic use.
Conclusion:
In conclusion, 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its selective inhibition of HDAC6 and ability to induce apoptosis in cancer cells make it a valuable research tool for studying the role of HDACs in disease pathogenesis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one involves a multi-step process that includes the reaction of 4-hydroxyphenylacetic acid with acetic anhydride, followed by cyclization with 2-methyltetrahydrofuran and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibition by 3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one has been found to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-10-15(16(19)20-11)17-8-6-13(7-9-17)12-2-4-14(18)5-3-12/h2-6,11,15,18H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHDPTRIENYAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

